1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of the 4-fluoro-2-methylbenzenesulfonate group adds unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with an isoindoline-1,3-dione nucleus have been found to bind with high affinity to multiple receptors . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also interact with various cellular targets, potentially leading to diverse biological effects.
Mode of Action
It is known that compounds with an isoindoline-1,3-dione nucleus can interact with various cellular targets . This interaction could lead to changes in cellular processes and functions, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse chemical reactivity and promising applications . This suggests that this compound may also affect various biochemical pathways, leading to downstream effects on cellular processes and functions.
Result of Action
Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse biological activities . This suggests that this compound may also have various effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and carbonyl groups but may have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Biological Activity
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and related fields.
- IUPAC Name : this compound
- Molecular Formula : C18H17FNO5S
- Molecular Weight : 359.4 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to various enzymes and receptors. The isoindoline moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for modulating protein activity.
Biological Activities
-
Anticancer Activity :
- Several studies have indicated that compounds containing the isoindoline structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The sulfonate group is thought to play a role in disrupting bacterial cell membranes.
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of growth in bacterial strains | |
Enzyme Inhibition | Modulation of enzyme activity |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindoline compounds, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective concentration levels required to inhibit cell growth significantly.
Case Study: Antimicrobial Efficacy
Research conducted by Zhang et al. (2020) revealed that the compound showed promising activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity due to the sulfonate group’s polar nature.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluoro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBHYFBKDCBYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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